molecular formula C8H6F2O B1315456 2,4-Difluoro-3-methylbenzaldehyde CAS No. 847502-88-9

2,4-Difluoro-3-methylbenzaldehyde

Cat. No.: B1315456
CAS No.: 847502-88-9
M. Wt: 156.13 g/mol
InChI Key: MPOSIFXAXWZQED-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C₈H₆F₂O. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzaldehyde typically involves the fluorination of 3-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to prevent over-fluorination .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process. This includes the preparation of 3-methylbenzaldehyde, followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoro-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring. These properties make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-3-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

2,4-difluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOSIFXAXWZQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478299
Record name 2,4-DIFLUORO-3-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-88-9
Record name 2,4-DIFLUORO-3-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-88-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of 2,4-difluoro-3-methylbromobenzene (2.000 g; 9.661 mmol) in anhydrous THF (36 ml) was treated dropwise (over 10 min.) with a solution of 1.6M n-BuLi in hexanes (6.04 ml; 9.661 mmol) while maintaining the temperature below −70° C. This mixture was further stirred at −78° C. for 2 min. before anhydrous DMF (1.49 ml; 19.326 mmol) was added dropwise (over 10 min.) while maintaining the temperature below −70° C. After completion of the addition, the resulting light brown solution was further stirred at −78° C. for 1 h30. The resulting mixture was then quenched at −78° C. with aq. sat. NH4Cl (10 ml), and was then allowed to warm-up to rt. Ether (50 ml) and water (20 ml) were added, and the organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure (caution: rotary evaporation bath at 30° C. because the aldehyde is volatile). The crude was purified by FC (DCM) to give the pure product 2,4-difluoro-3-methyl-benzaldehyde as a pale yellow oil (1.250 g; 83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
6.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.49 mL
Type
reactant
Reaction Step Three

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